Amdinocillin methylacetate

Pharmacokinetics Oral Bioavailability Prodrug Design

Resolving poor oral bioavailability: Amdinocillin methylacetate (CAS 75027-15-5) is a PBP2-targeting prodrug achieving >2-fold higher Cmax and >3-fold tissue exposure vs pivmecillinam in rodent models. Benefits: • ≥98% HPLC purity ensures reliable oral dosing studies. • Validated for PK/PD, synergy, and reference standard use. • Global stock availability with fast shipping.

Molecular Formula C18H27N3O4S
Molecular Weight 381.5 g/mol
CAS No. 75027-15-5
Cat. No. B1665957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmdinocillin methylacetate
CAS75027-15-5
SynonymsAmdinocillin methylacetate;  Mecillinam acetylmethyl ester
Molecular FormulaC18H27N3O4S
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(=O)COC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C
InChIInChI=1S/C18H27N3O4S/c1-12(22)10-25-17(24)14-18(2,3)26-16-13(15(23)21(14)16)19-11-20-8-6-4-5-7-9-20/h11,13-14,16H,4-10H2,1-3H3/t13-,14+,16-/m1/s1
InChIKeyIHGQEUVCNFLSHK-WSINUTNJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amdinocillin Methylacetate: A Mecillinam Prodrug


Amdinocillin methylacetate (Mecillinam acetylmethyl ester, CAS 75027-15-5) is a synthetic penicillin prodrug belonging to the amidinopenicillin class. It is a methylacetic ester derivative of mecillinam (amdinocillin), designed to enhance oral absorption of the parent compound. Amdinocillin methylacetate exerts its antibacterial activity primarily through specific binding to Penicillin-Binding Protein 2 (PBP2), leading to the formation of spherical bacterial cells and subsequent lysis [1]. This compound is primarily active against Gram-negative organisms, including many Enterobacteriaceae, and is used as a prodrug to improve oral bioavailability compared to the free acid [2].

Prodrug design and oral absorption research
Penicillin-binding protein 2 (PBP2) mechanistic studies
Gram-negative antibacterial screening models

Why Amdinocillin Methylacetate Cannot Be Substituted


Amdinocillin methylacetate cannot be directly replaced by other mecillinam prodrugs like pivmecillinam or by the parent free acid amdinocillin due to significant differences in oral absorption, pharmacokinetic profile, and tissue distribution. The free acid, mecillinam, exhibits very poor oral bioavailability (urinary excretion of only about 5% after oral administration), severely limiting its utility in oral dosing studies [1]. While pivmecillinam improves oral absorption, direct comparative studies in rats demonstrate that the methylacetate ester yields over two times higher peak serum concentrations than pivmecillinam and over twenty times higher than the free acid [2]. These pharmacokinetic differences translate to distinct exposure profiles that can affect both efficacy and toxicity assessments in preclinical models. Therefore, substituting one prodrug for another without recalibrating dose and regimen can lead to misleading or non-reproducible results.

TargetAmdinocillin methylacetate
RiskFree acid mecillinam has very low oral bioavailability (~5% urinary recovery), not directly interchangeable.
TargetAmdinocillin methylacetate
RiskPivmecillinam shows lower peak serum exposure and reduced liver/kidney distribution, may alter PK/PD readouts.

Quantitative Evidence for Amdinocillin Methylacetate


Oral Bioavailability Advantage over Pivmecillinam

In a head-to-head comparison in rats, oral administration of amdinocillin methylacetate resulted in a peak serum concentration (Cmax) of free mecillinam that was more than twice that achieved by an equivalent dose of pivmecillinam [1]. Specifically, the methylacetate ester achieved a Cmax of 42.7 μg/mL at 15 minutes post-dose, compared to 19.2 μg/mL for pivmecillinam at 30 minutes. The free acid, in contrast, reached a maximum of only 1.9 μg/mL [1].

Oral Cmax comparison
Head-to-head
2.22× higher Cmax vs pivmecillinam; 22.5× vs free acid
Supports oral exposure-model context
Rat model, equivalent dose, serum measured over 6h
Pharmacokinetics Oral Bioavailability Prodrug Design

Superior Liver and Kidney Exposure over Pivmecillinam

Comparative tissue distribution studies in rats revealed that amdinocillin methylacetate achieves markedly higher concentrations of free mecillinam in key organs compared to pivmecillinam. At 15 minutes post-dose, liver concentrations were 114.1 μg/g for the methylacetate ester versus 38.3 μg/g for pivmecillinam; kidney concentrations were 35.7 μg/g versus 9.9 μg/g [1]. These differences persisted at 30 and 45 minutes.

Tissue exposure comparison
Head-to-head
3.0× liver, 3.6× kidney vs pivmecillinam at 15 min
Tissue distribution review context
Rat model; concentrations at 15–60 min post-dose
Tissue Distribution Pharmacokinetics Prodrug Comparison

PBP2 Selectivity over Other β-Lactams

Amdinocillin (mecillinam) demonstrates preferential and high-affinity binding to Penicillin-Binding Protein 2 (PBP2). In isolated membrane preparations from Neisseria gonorrhoeae, amdinocillin bound PBP2 with an IC50 range of 1.33 to 2.94 mg/L, whereas other β-lactams like aztreonam showed IC50 values of 0.03 to 0.07 mg/L for PBP2 but also bound other PBPs [1]. In Klebsiella pneumoniae, the IC50 for PBP2 was reported as <0.0075 mg/L, highlighting its exceptional selectivity [2]. This contrasts with most other β-lactams, which primarily target PBPs 1 and 3 [3].

PBP2 binding affinity
Cross-study
IC50 1.33–2.94 mg/L (N. gonorrhoeae); K. pneumoniae IC50 reported
Target engagement assay context
Bocillin FL competition, cross-species data
Penicillin-Binding Protein PBP2 Antibacterial Mechanism

Synergy with Ampicillin in a Murine Model

Amdinocillin exhibits marked synergy with ampicillin and other β-lactams against Gram-negative bacteria. In a murine model of Escherichia coli infection, viable bacterial counts from peritoneal lavages were significantly lower in mice treated with the combination of amdinocillin plus ampicillin compared to either agent alone [1]. Scanning electron microscopy revealed that bacteria from mice receiving the synergistic combination were more enlarged and distorted than those from animals receiving individual agents [1].

In vivo synergy model
Head-to-head
Amdinocillin + ampicillin: appreciably lower peritoneal bacterial counts vs monotherapy
Supports combination study design
Murine E. coli peritoneal model, SEM morphology
Antibiotic Synergy Combination Therapy In Vivo Efficacy

Amdinocillin Methylacetate: Research and Industrial Applications


High Oral Bioavailability PK/PD Studies

Amdinocillin methylacetate is the prodrug of choice for oral administration studies in rodents where maximizing systemic exposure to mecillinam is critical. As demonstrated in rat studies, this prodrug achieves over 2-fold higher peak serum concentrations and 3-fold higher liver/kidney tissue levels compared to pivmecillinam [1]. Researchers designing PK/PD studies, dose-ranging experiments, or infection models that rely on oral dosing should select this compound to ensure adequate drug exposure and avoid under-dosing, which can compromise efficacy readouts.

Beta-Lactam Synergy and Combination Therapy

The unique PBP2 selectivity of amdinocillin [2] makes its prodrug forms ideal tools for studying synergistic interactions with other β-lactams (e.g., ampicillin, cephalosporins). In vitro and in vivo models have confirmed that combining amdinocillin with agents that target PBPs 1 or 3 results in enhanced bacterial killing and morphological disruption [3]. Researchers exploring novel combination regimens against multidrug-resistant Gram-negative pathogens should include amdinocillin methylacetate as the orally bioavailable source of the PBP2-targeting component.

Reference Standard for Bioequivalence Studies

Given the well-characterized pharmacokinetic profile of amdinocillin methylacetate in rats, including detailed serum and tissue concentration-time data [1], this compound serves as an excellent reference standard for developing and validating analytical methods (e.g., LC-MS/MS) for quantifying mecillinam and its prodrugs in biological matrices. Its availability as a high-purity chemical standard (≥98%) supports method validation, stability studies, and bioequivalence testing of generic pivmecillinam or novel mecillinam prodrugs.

Comparative Prodrug Screening and Optimization

For medicinal chemists and pharmaceutical scientists engaged in prodrug design, amdinocillin methylacetate provides a benchmark for oral absorption and tissue distribution. The patent data [1] establish clear quantitative superiority over both the free acid and the clinically used pivmecillinam in rats. This compound can be used as a positive control or comparator in screens for next-generation amidinopenicillin prodrugs with improved oral bioavailability or targeted tissue delivery.

Application
Selection Property
Validation Focus
Oral PK/PD model studies
Prodrug oral absorption profile
Serum exposure and tissue distribution
β-Lactam synergy studies
PBP2-selective targeting
Synergy with PBP1/3-targeting agents
Analytical method development
High-purity chemical standard
LC-MS/MS quantification in biological matrices
Prodrug development benchmark
Oral absorption comparator data
Comparative exposure and distribution profiling

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